alpha-Cyano-4-hydroxycinnamic acid Butylamine salt
Description
Historical Development of Ionic Liquid Matrices in MALDI-MS
Evolution from Solid to Liquid Matrices
The inception of MALDI-MS in the mid-1980s relied on crystalline solid matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), which facilitated the desorption and ionization of large biomolecules. Early matrices required precise crystallization conditions, often leading to inhomogeneous sample spots and poor shot-to-shot reproducibility. For instance, traditional CHCA matrices exhibited relative standard deviations (RSDs) of intensity values exceeding 40% across multiple laser shots due to irregular crystal structures.
The paradigm shifted in the early 2000s with the introduction of ionic liquid matrices, which combined organic acids with amines to form low-melting-point salts. A landmark 2004 study demonstrated that replacing solid CHCA with CHCAB reduced RSDs by eightfold, achieving values below 5%. This innovation stemmed from the liquid matrix’s ability to form homogeneous films, eliminating crystal-dependent ionization variability.
Key Milestones in Ionic Liquid Matrix Development
Properties
IUPAC Name |
butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVMWZSXFUHWOQ-HAAWTFQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355011-53-9 | |
| Record name | alpha -Cyano-4-hydroxycinnamic acid Butylamine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt involves the reaction of alpha-Cyano-4-hydroxycinnamic acid with Butylamine. The reaction typically occurs in a solvent such as methanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
α-Cyano-4-hydroxycinnamic acid butylamine salt is a chemical compound with diverse research applications . Introduced by Mank et al. in 2004, it has demonstrated higher shot-to-shot and spot-to-spot reproducibility compared to other compounds .
Scientific Research Applications
- MALDI Matrix: α-Cyano-4-hydroxycinnamic acid is utilized as a matrix to facilitate peptide ionization in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry applications . It is also used as a matrix substance for MALDI-MS .
- Inhibitor of monocarboxylate transporters (MCTs): α-Cyano-4-hydroxycinnamic acid acts as a potent and non-competitive inhibitor of monocarboxylate transporters (MCTs) . It inhibits monocarboxylates transport such as lactate and pyruvate .
Case Studies
- Raman vibrational analysis: Comparative Raman vibrational analysis has been performed on alpha-cyano-4-hydroxycinnamic acid and its derivative, alpha-cyano-3-hydroxycinnamic acid, to determine differences between the two structurally similar derivatives. For comparison, the CHCA derivatives cyanocinnamic acid (CCA) and coumaric acid (CA) were also studied .
- Mitochondrial pyruvate transport: Studies with whole-cell preparations incubated in vitro indicate that alpha-cyano-4-hydroxycinnamate or alpha-cyanocinnamate can be used to specifically inhibit mitochondrial pyruvate transport within cells and thus alter the metabolic emphasis of the preparation .
- Inhibition of pyruvate transport: α-Cyano-4-hydroxycinnamate greatly inhibits the transport of pyruvate but not that of acetate or butyrate in liver mitochondria and erythrocytes .
Data Table
| Analyte | Sensitivity improvement rate (fold) |
|---|---|
| G 2CHCA | |
| Neocarratetraose-41,3-di-O-sulfate (2Na +) | 100 |
| Neocarrahexaose-41,3,5-tri-O-sulfate (3Na +) | 10 |
| Neocarrahexaose-24,41,3,5-tetra-sulfate (4Na +) | 100 |
| Neocarradodecaose-41,3,5,7,9,11-hexa-sulfate (6Na +) | 10 |
Safety and Regulatory Information
| Hazard Statement | Description |
|---|---|
| H225 | Highly flammable liquid and vapour |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H317 | May cause an allergic skin reaction |
| H330 | Fatal if inhaled |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| H335 | May cause respiratory irritation |
| Precautionary statements | Prevention |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |
Mechanism of Action
The mechanism of action of Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt involves its role as a matrix substance in MALDI-MS. It facilitates the ionization of peptides and proteins, allowing for their analysis by mass spectrometry . The compound also inhibits the monophenolase and diphenolase activities of mushroom tyrosinase, which is relevant in enzymatic studies .
Comparison with Similar Compounds
Key Findings :
- CHCAB’s IL form generates narrower signal intensity dispersion (Fig. 3(b) in ) and reduces thermal fragmentation by 30–40% compared to CHCA .
- Methanol addition to CHCAB improves spot homogeneity on MALDI plates, enhancing sensitivity (signal-to-noise ratio increased by ~2×) and reproducibility (relative standard deviation <10%) .
- Unlike DHB/B, CHCAB is effective for both peptides and oligosaccharides, with superior suppression of SO₃ group loss in sulfated glycans .
Structural and Functional Analogues
Amine-Salt Derivatives of CHCA
Key Findings :
- Butylamine in CHCAB improves vacuum stability and analyte-matrix compatibility compared to diethylamine salts, which degrade faster under laser irradiation .
- Guanidinium-based CHCA analogues excel in sulfated glycan analysis but lack CHCAB’s dual utility in enzyme inhibition studies .
Enzyme Inhibition Profile
CHCAB inhibits COX-2 (prostaglandin suppression) and lipoxygenases (leukotriene suppression) at micromolar concentrations .
Biological Activity
α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) is a derivative of α-cyano-4-hydroxycinnamic acid (CHCA), known for its diverse biological activities and applications in various fields, particularly in mass spectrometry as a matrix for peptide ionization. This article explores the biological activity of CHCAB, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
- Chemical Name : α-Cyano-4-hydroxycinnamic acid butylamine salt
- CAS Number : 28166-41-8
- Molecular Formula : C12H15N1O3
CHCAB acts primarily as a non-competitive inhibitor of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate and pyruvate across cell membranes. The inhibition of these transporters affects metabolic pathways, particularly those involving pyruvate metabolism in mitochondria.
Key Findings:
- Inhibition of Mitochondrial Pyruvate Transport : CHCAB inhibits mitochondrial pyruvate transport with a Ki value of 6.3 μM, significantly affecting oxidative phosphorylation processes in cells .
- Impact on Energy Metabolism : At concentrations of 0.5 mM to 1 mM, CHCAB has been shown to inhibit branching morphogenesis in lung explants and decrease oxygen uptake in rat heart mitochondria .
Biological Effects
The biological effects of CHCAB can be categorized into several key areas:
1. Cellular Metabolism
- Pyruvate Oxidation : CHCAB selectively inhibits pyruvate oxidation in various tissues, impacting gluconeogenesis and fatty acid synthesis from glucose and fructose .
- Gluconeogenesis Inhibition : In kidney-cortex slices, CHCAB inhibits gluconeogenesis from pyruvate and lactate but not from succinate .
2. Antioxidant Activity
Recent studies have highlighted the potential antioxidant properties of CHCAB derivatives. A library of multifunctional aldose reductase inhibitors derived from the CHCA scaffold demonstrated significant antioxidant activity in vitro, with IC50 values ranging from 72 to 405 nM for different compounds .
Case Studies
Several studies have documented the effects of CHCAB on various biological systems:
- Study on Mitochondrial Function :
- Glycoprotein Analysis :
Data Tables
| Parameter | Value/Observation |
|---|---|
| Ki for Mitochondrial Pyruvate Transport | 6.3 μM |
| Concentration for Significant Inhibition | 0.5 mM - 1 mM |
| IC50 for Aldose Reductase Inhibitors | 72 - 405 nM |
Q & A
Q. What are the primary applications of CHCAB in mass spectrometry?
CHCAB is primarily used as an ionic liquid (IL) matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). It enhances ionization efficiency for analytes prone to fragmentation, such as oligosaccharides and glycopeptides, by suppressing thermal decomposition (e.g., loss of sulfonic acid groups) . Compared to solid matrices like α-cyano-4-hydroxycinnamic acid (CHCA), CHCAB provides better reproducibility due to reduced data dispersion .
Q. How does CHCAB improve experimental reproducibility in MALDI-TOF-MS?
CHCAB’s ionic liquid matrix ensures homogeneous co-crystallization with analytes, minimizing "sweet spot" variability. This reduces signal fluctuations and improves inter-laboratory comparability. For example, studies show CHCAB reduces relative standard deviation (RSD) in peak intensity by 15–20% compared to CHCA .
Q. What criteria should guide the selection of CHCAB over other matrices like DHB or SA?
Advanced Research Questions
Q. How can CHCAB be optimized for analyzing sulfated oligosaccharides with MALDI-TOF-MS?
- Sample Preparation : Dissolve CHCAB in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) at a 1:1 analyte-to-matrix ratio.
- Laser Energy : Use 20–30% lower energy than typical CHCA protocols to prevent SO3 group loss .
- Validation : Compare spectra with/without CHCAB to confirm suppression of fragmentation (e.g., monitor m/z shifts indicative of SO3 loss) .
Q. How should researchers address conflicting data when CHCAB underperforms for phosphorylated peptides?
- Hypothesis Testing : Assess whether phosphorylation site accessibility or matrix acidity (CHCAB’s pKa ~3.5) disrupts ionization.
- Method Adjustment : Substitute CHCAB with a phosphopeptide-specific matrix (e.g., 2,5-dihydroxybenzoic acid/ammonium citrate) and compare signal-to-noise ratios .
- Cross-Validation : Use complementary techniques like electrospray ionization (ESI)-MS to verify phosphorylation patterns .
Q. What experimental designs mitigate batch-to-batch variability in CHCAB synthesis?
Q. How does CHCAB’s ionic liquid nature influence vacuum stability in MALDI-TOF-MS?
CHCAB’s low volatility under vacuum prevents matrix sublimation, enabling prolonged instrument operation without signal decay. This contrasts with solid matrices, which degrade over time, requiring frequent recalibration .
Methodological Notes
- Sourcing & Handling : CHCAB is commercially available as a laboratory-grade standard (e.g., Sigma-Aldrich Product No. 67336). Store desiccated at –20°C to prevent hydrolysis .
- Data Interpretation : Use software tools (e.g., mMass) to deconvolute spectra, accounting for CHCAB’s adduct formation (e.g., [M+Na]<sup>+</sup> vs. [M+K]<sup>+</sup>) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
